molecular formula C10H18ClNO2 B2893837 Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride CAS No. 2138075-94-0

Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride

Cat. No.: B2893837
CAS No.: 2138075-94-0
M. Wt: 219.71
InChI Key: GDBKCOPYHYYEPK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the spirocyclic core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving appropriate starting materials, such as cyclohexanone derivatives and suitable reagents.

    Introduction of the amino group: The amino group at the 6-position can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Esterification: The carboxylate ester group at the 1-position can be formed through an esterification reaction using methanol and a suitable acid catalyst.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and acidic or basic hydrolysis conditions. Major products formed from these reactions include nitroso or nitro derivatives, alcohols, substituted derivatives, and carboxylic acids .

Scientific Research Applications

Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride has various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological targets, while the spirocyclic core provides structural rigidity and stability. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 6-aminospiro[2.5]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10;/h7-8H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBKCOPYHYYEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138075-94-0
Record name methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride
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